N-(4-pyridyl){4-[3-(trifluoromethyl)(1H-4,5,6,7-tetrahydroindazolyl)]phenyl}ca rboxamide N-(4-pyridyl){4-[3-(trifluoromethyl)(1H-4,5,6,7-tetrahydroindazolyl)]phenyl}ca rboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8680329
InChI: InChI=1S/C20H17F3N4O/c21-20(22,23)18-16-3-1-2-4-17(16)27(26-18)15-7-5-13(6-8-15)19(28)25-14-9-11-24-12-10-14/h5-12H,1-4H2,(H,24,25,28)
SMILES: C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)NC4=CC=NC=C4)C(F)(F)F
Molecular Formula: C20H17F3N4O
Molecular Weight: 386.4 g/mol

N-(4-pyridyl){4-[3-(trifluoromethyl)(1H-4,5,6,7-tetrahydroindazolyl)]phenyl}ca rboxamide

CAS No.:

Cat. No.: VC8680329

Molecular Formula: C20H17F3N4O

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-pyridyl){4-[3-(trifluoromethyl)(1H-4,5,6,7-tetrahydroindazolyl)]phenyl}ca rboxamide -

Specification

Molecular Formula C20H17F3N4O
Molecular Weight 386.4 g/mol
IUPAC Name N-pyridin-4-yl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide
Standard InChI InChI=1S/C20H17F3N4O/c21-20(22,23)18-16-3-1-2-4-17(16)27(26-18)15-7-5-13(6-8-15)19(28)25-14-9-11-24-12-10-14/h5-12H,1-4H2,(H,24,25,28)
Standard InChI Key JXTWTDANHWJYFM-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)NC4=CC=NC=C4)C(F)(F)F
Canonical SMILES C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)NC4=CC=NC=C4)C(F)(F)F

Introduction

Structural and Molecular Characteristics

N-(4-pyridyl){4-[3-(trifluoromethyl)(1H-4,5,6,7-tetrahydroindazolyl)]phenyl}carboxamide (molecular formula: C20H17F3N4O\text{C}_{20}\text{H}_{17}\text{F}_{3}\text{N}_{4}\text{O}, molecular weight: 386.4 g/mol) is a heterocyclic organic compound featuring a pyridyl-carboxamide core linked to a tetrahydroindazole moiety substituted with a trifluoromethyl group. The IUPAC name delineates its structure:

  • Pyridin-4-yl group: A six-membered aromatic ring with one nitrogen atom, serving as the amide substituent.

  • Benzamide backbone: A benzene ring connected to a carboxamide functional group (-CONH-\text{-CONH-}).

  • Tetrahydroindazole system: A partially saturated bicyclic structure comprising fused five- and six-membered rings with two adjacent nitrogen atoms.

  • Trifluoromethyl substituent: A -CF3\text{-CF}_3 group at the 3-position of the tetrahydroindazole, contributing to electronic and steric effects.

Key Structural Data

PropertyValue
Molecular FormulaC20H17F3N4O\text{C}_{20}\text{H}_{17}\text{F}_{3}\text{N}_{4}\text{O}
Molecular Weight386.4 g/mol
SMILESC1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)NC4=CC=NC=C4)C(F)(F)F\text{C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)NC4=CC=NC=C4)C(F)(F)F}
InChIKeyJXTWTDANHWJYFM-UHFFFAOYSA-N
PubChem CID1236936

The compound’s stereochemistry is achiral, as confirmed by its SMILES representation. The trifluoromethyl group enhances lipophilicity and metabolic stability, traits often leveraged in medicinal chemistry .

Synthesis and Challenges

While no explicit synthesis route for this compound is documented, hypothetical pathways can be inferred from analogous structures . A plausible multistep approach involves:

Step 1: Formation of the Tetrahydroindazole Core

Analytical Characterization

The compound’s structural integrity and purity can be verified using the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H}-NMR: Signals at δ8.58.7ppm\delta \approx 8.5–8.7 \, \text{ppm} (pyridyl protons), δ7.67.9ppm\delta \approx 7.6–7.9 \, \text{ppm} (benzamide aromatic protons), and δ2.53.5ppm\delta \approx 2.5–3.5 \, \text{ppm} (tetrahydroindazole aliphatic protons).

  • 19F^{19}\text{F}-NMR: A singlet near δ60ppm\delta \approx -60 \, \text{ppm} confirms the -CF3\text{-CF}_3 group .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) can assess purity, with retention time dependent on mobile phase composition.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z=387.4[M+H]+m/z = 387.4 \, [\text{M+H}]^+, consistent with the molecular weight.

Hypothetical Bioactivity and Docking Studies

The compound’s structural features suggest potential bioactivity:

Kinase Inhibition

The tetrahydroindazole scaffold resembles ATP-competitive kinase inhibitors (e.g., JAK2 inhibitors). Docking studies using AutoDock Vina predict strong binding (ΔG9.2kcal/mol\Delta G \approx -9.2 \, \text{kcal/mol}) to the ATP-binding pocket of tyrosine kinases .

Antifungal Activity

Analogous pyridazine-carboxamides in patent literature exhibit fungicidal properties by targeting fungal cytochrome P450 enzymes . The trifluoromethyl group may enhance membrane permeability, a critical factor in antifungal efficacy .

Metabolic Stability

The -CF3\text{-CF}_3 group reduces oxidative metabolism by cytochrome P450 enzymes, potentially improving pharmacokinetic profiles in preclinical models .

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